Orbencarb
Overview
Description
Preparation Methods
Orbencarb can be synthesized through several methods. One efficient method involves the reaction of 2-chloro-mercaptotoluene with N-diethyl carbamoyl chloride . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Orbencarb undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chlorobenzyl sulfonic acid and methyl 2-chlorobenzylsulfone.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water or acids. The major products formed from these reactions are typically derivatives of the original compound, such as alcohols, acids, and sulfonic acids .
Scientific Research Applications
Orbencarb has several scientific research applications:
Mechanism of Action
Orbencarb exerts its herbicidal effects by inhibiting the growth of weeds through interference with essential biochemical pathways. It targets specific enzymes involved in plant growth, leading to the accumulation of toxic intermediates and eventual plant death . The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes critical for weed survival .
Comparison with Similar Compounds
Orbencarb is similar to other thiocarbamate herbicides such as Thiobencarb and Molinate . it is unique in its specific chemical structure, which includes a 2-chlorobenzyl group. This structural difference imparts distinct properties, such as its specific mode of action and environmental behavior . Similar compounds include:
Thiobencarb: Another thiocarbamate herbicide used for weed control in rice paddies.
This compound’s unique structure and properties make it a valuable tool in agricultural weed management and a subject of ongoing scientific research.
Properties
IUPAC Name |
S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFASISUZUJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058061 | |
Record name | Orbencarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34622-58-7 | |
Record name | Orbencarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34622-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbencarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orbencarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORBENCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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